Cas no 5369-41-5 (3-Cyclohexene-1-carbamicacid, 2-phenyl-, ethyl ester (7CI,8CI))

3-Cyclohexene-1-carbamicacid, 2-phenyl-, ethyl ester (7CI,8CI) structure
5369-41-5 structure
Product Name:3-Cyclohexene-1-carbamicacid, 2-phenyl-, ethyl ester (7CI,8CI)
CAS No:5369-41-5
MF:C24H29N5O2S
MW:451.584363698959
CID:383482
PubChem ID:5237965
Update Time:2025-04-19

3-Cyclohexene-1-carbamicacid, 2-phenyl-, ethyl ester (7CI,8CI) Chemical and Physical Properties

Names and Identifiers

    • 3-Cyclohexene-1-carbamicacid, 2-phenyl-, ethyl ester (7CI,8CI)
    • 2-[5-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]-N-(3,4-dimethylphenyl)acetamide
    • DTXSID90412315
    • 5369-41-5
    • Inchi: 1S/C24H29N5O2S/c1-6-29-20(13-21(30)25-19-11-10-15(2)18(5)12-19)27-28-24(29)32-14-22(31)26-23-16(3)8-7-9-17(23)4/h7-12H,6,13-14H2,1-5H3,(H,25,30)(H,26,31)
    • InChI Key: LWVVWHVFLLSQDL-UHFFFAOYSA-N
    • SMILES: S(CC(NC1C(C)=CC=CC=1C)=O)C1=NN=C(CC(NC2C=CC(C)=C(C)C=2)=O)N1CC

Computed Properties

  • Exact Mass: 451.20447
  • Monoisotopic Mass: 451.204196
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 8
  • Complexity: 626
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 114
  • XLogP3: 3.7

Experimental Properties

  • Density: 1.22
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.627
  • PSA: 88.91
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